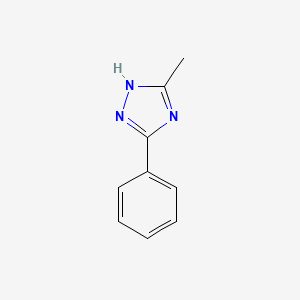

3-methyl-5-phenyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazoles in Contemporary Chemical and Biological Sciences

The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. nih.gov These compounds are recognized for their diverse and potent biological activities, which has led to their incorporation into a wide array of clinically used drugs. nih.govwisdomlib.org The structural features of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding, its dipole character, rigidity, and solubility, contribute to its high affinity for biological receptors. nih.gov

In the realm of medicine, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. bohrium.comresearchgate.netzsmu.edu.ua Notably, the antifungal mechanism of many triazole-based drugs involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov The emergence of drug-resistant pathogens continually drives research into novel 1,2,4-triazole derivatives with improved efficacy and a broader spectrum of activity. nih.gov Beyond their medicinal applications, 1,2,4-triazoles are also utilized in agriculture as fungicides and herbicides and have found applications in polymer chemistry and materials science. nih.govchemimpex.com

Overview of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole within the Triazole Class

Within the extensive family of 1,2,4-triazoles, this compound is a specific derivative that has garnered attention for its synthetic utility and potential biological applications. Its structure features a methyl group at the 3-position and a phenyl group at the 5-position of the 1H-1,2,4-triazole ring. This particular substitution pattern influences its physicochemical properties and biological activity. The presence of the phenyl group can contribute to hydrophobic interactions with biological targets, while the methyl group can affect its metabolic stability and steric interactions.

Scope and Research Focus of the Review

This article focuses exclusively on the chemical compound this compound. The subsequent sections will detail its synthesis, spectroscopic characterization, and crystal structure. Furthermore, the known biological activities of this specific compound and its closely related derivatives will be reviewed, highlighting its potential in various therapeutic areas. The aim is to provide a comprehensive and scientifically accurate overview based on existing research findings, without delving into dosage, administration, or safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCLXNPHJKRLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344087 | |

| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-91-0 | |

| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazole (B32235) derivatives. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides detailed insights into the molecular connectivity and electronic environment of the nuclei.

Proton (¹H) NMR Analysis for Structural Confirmation and Isomer Differentiation

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the presence of key structural motifs in 3-methyl-5-phenyl-1H-1,2,4-triazole analogs. The chemical shifts, multiplicities, and coupling constants of the proton signals allow for unambiguous assignment of the methyl and phenyl group protons, as well as the N-H proton of the triazole ring.

In a typical ¹H NMR spectrum of a this compound analog, the methyl protons (CH₃) appear as a singlet in the upfield region. The protons of the phenyl group produce a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). nih.gov The exact chemical shifts and splitting patterns of these aromatic protons can be influenced by the substitution pattern on the phenyl ring. The N-H proton of the triazole ring often appears as a broad singlet at a significantly downfield chemical shift, sometimes above δ 10.0 ppm, due to hydrogen bonding and its acidic nature. nih.govufv.br

¹H NMR is also crucial for differentiating between potential isomers. For instance, in N-phenyl substituted aminotriazoles, the position of the phenyl group can lead to different isomers, which can be identified through detailed NMR analysis. nih.gov The spectrum of 1-methyl-1,2,4-triazole, a simple analog, shows two distinct singlets for the C-3 and C-5 protons, confirming the asymmetrical structure. scribd.com For N-substituted derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole, the triazolyl hydrogen gives a characteristic singlet signal. acs.org

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO-d₆ | 10.31 (s, 1H, NH), 8.13 (s, 2H, NH₂), 7.88 (m, 2H, Ph), 7.31 (m, 3H, Ph) |

| N³-(5-chloropyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | DMSO-d₆ | 8.28-7.41 (m, 5H, Ar-H), 8.05 (s, 2H, pyrimidine-H), 5.87 (s, 2H, NH₂), 4.0 (s, 1H, NH) |

| 1-Methyl-4-phenyl-1H-1,2,3-triazole acs.org | CDCl₃ | 8.80 (s, 1H, triazole-H), 8.54-7.26 (m, Ar-H) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides essential information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. In this compound analogs, two distinct signals are expected for the triazole ring carbons, typically appearing in the range of δ 150-170 ppm. nih.govufv.br The presence of two, often broad, signals for the triazole ring carbons can be an indication of the ring's involvement in tautomeric equilibria. rsc.org

The carbon of the methyl group resonates at a much higher field (upfield), while the carbons of the phenyl ring appear in the aromatic region (δ 120-140 ppm). nih.govufv.br The specific chemical shifts of the phenyl carbons can confirm the substitution pattern. For example, in 3-phenyl-1H-1,2,4-triazole-5-amine, the triazole carbons attached to the amino and phenyl groups appear at δ 171.5 and δ 160.1 ppm, respectively, while the phenyl carbons resonate between δ 127.7 and δ 139.4 ppm. ufv.br

Table 2: Representative ¹³C NMR Spectral Data for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.

| Compound Name | Solvent | Chemical Shift (δ ppm) |

| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO-d₆ | 171.5 (C-NH₂), 160.1 (C-Ph), 139.4, 129.7, 129.3, 127.7 (Phenyl C) |

| N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | DMSO-d₆ | 168.4, 159.1 (Pyrimidine C), 157.2 (Triazole C₅), 151.1 (Triazole C₂), 131.1, 130.6, 129.2, 127.5 (Phenyl C), 110.7 (C-Br) |

| 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole researchgate.net | CDCl₃ | 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.53 (Aromatic & Triazole C), 54.20 (CH₂), 21.1 (CH₃) |

Two-Dimensional (2D) NMR Techniques

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for more complex analogs to establish unambiguous assignments of proton and carbon signals. acs.org

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the entire molecule, for instance, linking the phenyl and methyl groups to the correct positions on the triazole ring.

These techniques are invaluable for differentiating complex isomers and confirming the structure of novel triazole derivatives. acs.orgncl.res.in

Application of NMR in Tautomerism Studies

1,2,4-Triazoles substituted at the 3- and 5-positions can exist as different tautomers, primarily through the migration of a proton between the nitrogen atoms of the heterocyclic ring. For this compound, this represents an annular prototropic tautomerism. NMR spectroscopy is a powerful tool to study this dynamic equilibrium. rsc.orgacs.org

In solution, if the rate of proton exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. However, it is more common for the exchange to be rapid, resulting in time-averaged signals. scribd.com The appearance of broad signals for the triazole ring carbons in the ¹³C NMR spectrum is often cited as evidence for such tautomeric equilibria. rsc.org By using variable temperature NMR studies, it is sometimes possible to slow down the exchange process sufficiently to observe the individual tautomers. Theoretical calculations of chemical shifts for different possible tautomers can also be compared with experimental data to determine the predominant form in solution. ufv.br For the parent 1,2,4-triazole, the 1H-tautomer is generally considered to be the more stable form. scribd.comacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm its structure.

N-H Stretching: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. nih.govufv.br Its broadness is often due to intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group usually appear as a group of weaker bands just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ region. derpharmachemica.com

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1670 cm⁻¹ region are assigned to the C=N and C=C stretching vibrations of the triazole and phenyl rings, respectively. ufv.brresearchgate.net The presence of multiple bands in this region is common for triazole compounds and can sometimes be related to the existence of different isomeric forms in the solid state. ufv.br

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern. ufv.br

Table 3: Key IR Absorption Frequencies for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.

| Compound Name | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| 3-Methyl-1H-1,2,4-triazole-5-amine ufv.br | 3314, 3449 | N-H stretching |

| 3186, 3039 | NH₂ asymmetric and symmetric stretching | |

| 1629, 1666 | C=N stretching | |

| 2881 | CH₃ stretching | |

| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | 3361, 3274 | NH₂ asymmetric and symmetric stretching |

| 1682, 1668 | C=N stretching | |

| 841, 711 | C-H bending (aromatic) | |

| N³-(5-chloropyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | 3449, 3318 | NH₂ stretching |

| 3189 | NH stretching | |

| 1601, 1581 | C=N stretching |

Comparative Studies with Theoretical IR Spectra

The vibrational properties of 1,2,4-triazole derivatives are often investigated through a combination of experimental infrared (IR) spectroscopy and theoretical calculations. researchgate.netsapub.org This dual approach allows for a more detailed and accurate assignment of the observed vibrational bands. sapub.org

Theoretical spectra for 1,2,4-triazole and its analogs are typically computed using density functional theory (DFT) methods, such as B3LYP with a 6-311G(d,p) or 6-31G basis set. researchgate.netsapub.org These calculations provide insights into the vibrational modes of the molecule, including stretching, bending, and torsional vibrations. researchgate.net For instance, in a study of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium, the C=N stretching mode of the triazole ring was observed at 1441 cm⁻¹ in the experimental IR spectrum, which correlated well with the calculated value of 1438 cm⁻¹. sapub.org Similarly, the C-N stretching vibration of the triazole ring was found at 1576 cm⁻¹ experimentally and 1557 cm⁻¹ theoretically. sapub.org

Discrepancies between experimental and theoretical spectra can often be attributed to factors such as intermolecular interactions in the solid state and the influence of solvent effects, which are not always fully accounted for in gas-phase calculations. ufv.brresearchgate.net The comparison of experimental and theoretical IR spectra is a powerful tool for confirming the structure of newly synthesized triazole derivatives and for understanding the electronic and steric effects of different substituents on the triazole core. nih.gov The infrared spectra of 1,2,4-triazoles often show characteristic absorption bands for N-H stretching (around 3276–3389 cm⁻¹), C=S stretching (around 1288–1295 cm⁻¹), and C=N stretching (around 1620–1625 cm⁻¹), which confirm the formation of the triazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is a critical piece of information, confirming the molecular weight of the compound. For many 1,2,4-triazole derivatives, the molecular ion peak is observed, although its intensity can vary. researchgate.netsapub.org The fragmentation of 1,2,4-triazoles often involves the sequential loss of small neutral molecules. researchgate.net

Common fragmentation patterns for 1,2,4-triazole derivatives can include the loss of a nitrogen molecule (N₂), a hydrogen cyanide molecule (HCN), or fragments corresponding to the substituents on the triazole ring. For instance, in pyrimidinethiones and related fused pyrimidines, fragmentation often begins with the loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org The presence of a phenyl group often leads to a prominent fragment at m/z 77, corresponding to the phenyl cation, which can further lose a nitrile radical to give a fragment at m/z 51. sapub.org The study of these fragmentation patterns provides valuable structural information and helps to confirm the identity of the synthesized compounds. researchgate.netsapub.org

X-ray Crystallography

X-ray crystallography provides definitive proof of the molecular structure of crystalline compounds, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of molecules in the solid state. For numerous 1,2,4-triazole derivatives, this technique has been used to confirm their synthesized structures. mdpi.commdpi.comiucr.org For example, the crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole was determined to be monoclinic with the space group P2/c. researchgate.net In another example, a fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com These studies provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry. acs.org

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. iucr.orgrsc.org In the crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, molecules are linked by N—H⋯N hydrogen bonds, forming centrosymmetric rings. researchgate.netnih.gov These rings are then interconnected to create a zigzag layer. nih.gov

In other triazole derivatives, a variety of intermolecular interactions have been observed. For example, in the crystal structure of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions all contribute to the formation of a three-dimensional network. iucr.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, revealing the most significant contributions to the crystal packing. mdpi.comiucr.org For instance, in one study, H⋯H and H⋯C/C⋯H interactions were found to be the most important. iucr.org

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its properties. X-ray crystallography provides precise values for dihedral angles, which define the rotation around chemical bonds. In many 1,2,4-triazole derivatives with a phenyl substituent, the phenyl ring is twisted out of the plane of the triazole ring. For 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, the dihedral angle between the phenyl and triazole rings is 38.80 (2)°. researchgate.netnih.gov In another case, for a 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide, this angle was found to be 25.12 (16)°. nih.gov

These dihedral angles are influenced by steric hindrance and electronic effects between the substituents. Theoretical calculations, often using DFT methods, can be used to study the potential energy surface of the molecule as a function of these dihedral angles, helping to identify the most stable conformations. ekb.eg

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

A study on a series of 1,2,4-triazole derivatives, designated as MM4c, MM4d, and MM4e, investigated their thermal stabilities using TGA and Differential Scanning Calorimetry (DSC). The analysis revealed that these compounds generally exhibit good thermal stability, with decomposition occurring in a single step. For instance, compound MM4e was found to be thermally stable up to approximately 200°C, after which it underwent a single-step degradation process. jocpr.com The weight loss for these compounds occurred over a broad temperature range, typically between 100°C and 600°C, with total weight losses ranging from approximately 87% to 90%. jocpr.com

The decomposition kinetics for these derivatives were also evaluated and found to be dominated by a first-order reaction mechanism. jocpr.com This suggests a degradation process that is directly proportional to the concentration of the compound.

Further insight into the thermal stability of the core 1,2,4-triazole structure can be gained from theoretical and experimental studies on simpler analogs. For example, the onset temperature of decomposition for 3-methyl-1H-1,2,4-triazole has been determined by sealed cell differential scanning calorimetry (SC-DSC) to be 172°C. researchgate.net This provides a baseline for understanding the thermal stability of the methyl-substituted triazole ring. The thermal decomposition of 1,2,4-triazole itself has been observed to occur in multiple stages, with an initial endothermic peak corresponding to its melting point, followed by a multi-stage decomposition at higher temperatures. researchgate.net

The following table summarizes the thermogravimetric data for some 1,2,4-triazole analogs:

| Compound Code | Temperature Range (°C) | Total Weight Loss (%) | Decomposition |

| MM4c | 100-600 | 90.49 | Single step |

| MM4d | 100-500 | 90.11 | Single step |

| MM4e | 100-500 | 87.35 | Single step |

Computational and Theoretical Chemistry Investigations of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with various basis sets, are employed to predict and analyze their structural and electronic characteristics.

Geometry Optimization and Structural Parameter Validation

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,2,4-triazole derivatives, these calculations can predict bond lengths, bond angles, and torsion angles. For instance, in a study of a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain the optimized geometry. nih.gov A comparison between the experimental X-ray diffraction data and the calculated parameters showed good agreement for bond lengths and angles, although some deviations were noted for torsion angles, particularly regarding the planarity of the aromatic and triazole rings. nih.gov In another example, the structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole was elucidated using X-ray diffraction, revealing that the phenyl and triazole rings are not coplanar, with a dihedral angle of 38.80 (2)°. nih.gov Such experimental data is invaluable for validating the accuracy of the computational models.

Table 1: Selected Optimized Structural Parameters for a 3-Phenyl-1,2,4-triazolo Derivative

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Torsion Angle τ1 (°) | 65 | 63 |

| Torsion Angle τ2 (°) | 124 | 107 |

| Torsion Angle τ3 (°) | 21 | 1 |

Data sourced from a study on a macrocyclic derivative of 3-phenyl-1,2,4-triazole-5-thione. nih.gov

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific bands in the experimental spectra can be assigned to particular molecular motions. For 1,2,4-triazole derivatives, characteristic vibrational bands include N-H stretching, C=N stretching, and ring vibrations. For example, in 4,5-disubstituted-4H-1,2,4-triazole-3-thiones, the IR spectra show characteristic absorption bands for N-H stretching (3276–3389 cm⁻¹), C=S stretching (1288–1295 cm⁻¹), and C=N stretching (1620–1625 cm⁻¹), confirming the formation of the triazole ring. acs.org Theoretical calculations for similar triazole compounds have shown good correlation with experimental data. For 3-amino-1,2,4-triazole, C-N stretching vibrations were calculated and found to correspond well with the observed FT-IR spectrum. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Triazole Derivative

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP) | Calculated (M06-2X) |

| C-N Stretch | 1540 | 1526 | 1536 |

| C-N Stretch | 1466 | 1458 | 1463 |

| C-N Stretch | 1420 | 1417 | 1433 |

| C-N Stretch | 1314 | 1330 | 1345 |

| C-N Stretch | 1266 | 1247 | 1254 |

| C-N Stretch | 1153 | 1146 | 1159 |

| C-N Stretch | 1047 | 1066 | 1072 |

| C-N Stretch | 969 | 952 | 950 |

Data for 3-amino-1,2,4-triazole. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For triazole derivatives, MEP maps highlight the negative potential around the nitrogen atoms of the triazole ring, indicating their role as potential sites for hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net In a related pyrazolo[3,4-d]pyrimidine system, MEP analysis helped to identify the electron-rich and electron-poor regions, providing insights into the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov For novel 1,2,4-triazole derivatives, FMO analysis has shown that the charge density of the HOMO often resides on specific fragments of the molecule, while the LUMO's charge density is located on other parts, indicating the potential for intramolecular charge transfer. nih.gov This charge transfer is a key factor in determining the nonlinear optical properties of these compounds. nih.gov

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps for Novel 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods are employed to further refine the understanding of the electronic properties of these molecules.

Electronic Structure Calculations

Electronic structure calculations provide a detailed picture of how electrons are distributed within a molecule. These calculations can be performed using various levels of theory, from semi-empirical methods to more rigorous ab initio techniques like Hartree-Fock (HF) and post-Hartree-Fock methods. For a pharmaceutically important pyrazolo[3,4-d]pyrimidine derivative, both DFT and ab initio HF methods were used to investigate its electronic structure and physicochemical properties. nih.gov The results from both methods were compared to provide a comprehensive understanding of the molecule's electronic characteristics. In the case of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, X-ray diffraction provided the experimental structure, which serves as a benchmark for theoretical electronic structure calculations. nih.gov These calculations are essential for predicting properties such as dipole moments and for analyzing the nature of chemical bonds within the molecule.

Prediction of Spectroscopic Properties (e.g., GIAO NMR Chemical Shifts)

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net This method, often employed within Density Functional Theory (DFT) or Hartree-Fock (HF) theory, has proven to be an exceptional tool for elucidating molecular structure and conformation. mdpi.com

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are frequently performed to complement and confirm experimental findings. For instance, in studies of various 1,2,4-triazole derivatives, the GIAO method has been successfully used to calculate shielding constants. researchgate.net The process typically involves optimizing the molecular geometry using a specific level of theory and basis set (e.g., B3LYP/6-311G**), followed by the NMR shielding calculation using the GIAO approach. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Research on related 1,2,4-triazole-3-thiones demonstrated that comparing experimentally observed NMR chemical shifts with those predicted by GIAO DFT calculations is a reliable method for determining the site of alkylation. uzhnu.edu.ua The accuracy of these predictions can be influenced by the choice of the density functional, the basis set, and the geometry used for the calculation. nih.gov Studies have shown that for predicting ¹H-NMR chemical shifts, the results can be more dependent on the applied geometry than for ¹³C-NMR predictions. nih.gov

| Computational Method | Application | Key Findings/Observations | Reference Compound(s) |

|---|---|---|---|

| GIAO (Gauge-Including Atomic Orbital) | Calculation of ¹H and ¹³C NMR chemical shifts. | Provides accurate prediction of NMR spectra, aiding in structure confirmation and regioselectivity studies. Accuracy depends on the functional and basis set. | Various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones researchgate.net, 1,2,4-triazole-3-thiones uzhnu.edu.ua |

| DFT (B3LYP, PBE1PBE) | Geometry optimization prior to NMR calculation. | The optimized geometry is crucial for the accuracy of the predicted shifts. nih.gov | 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione researchgate.net |

Advanced Computational Applications

Beyond spectroscopic prediction, computational methods are applied to explore a range of advanced properties of 1,2,4-triazole systems.

Prediction of Nonlinear Optical (NLO) Properties

Density Functional Theory (DFT) is a key method for investigating the electronic and nonlinear optical (NLO) properties of organic compounds. nih.gov Materials with significant NLO properties are valuable for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β and γ).

Computational studies on 1,2,4-triazole derivatives involve calculating these NLO parameters. For example, a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione used first-principles calculations to determine its linear and nonlinear optical susceptibilities. nih.gov The investigation found that the crystal possesses high second harmonic generation with a dominant susceptibility component, χ(111)((2))(ω). nih.gov Similarly, DFT analysis of novel 1,2,4-triazole hybrids revealed that specific structural modifications could lead to significantly enhanced first (β) and second (γ) hyperpolarizabilities, indicating their potential for NLO applications. nih.gov The magnitude of the NLO response is often linked to the molecule's HOMO-LUMO energy gap; a smaller gap generally corresponds to a larger hyperpolarizability. nih.gov

| Property | Computational Method | Significance | Example Finding for a Related Compound |

|---|---|---|---|

| Linear Polarizability (α) | DFT (e.g., M06/6-311G(d,p)) | Measures the linear response of the molecule to an electric field. | Compound 7c in a study exhibited a significant linear polarizability of 4.195 × 10⁻²³ esu. nih.gov |

| First Hyperpolarizability (β) | DFT | Relates to the second harmonic generation (SHG) efficiency of the material. | Compound 7c showed a first hyperpolarizability of 6.317 × 10⁻³⁰ esu. nih.gov |

| Second Hyperpolarizability (γ) | DFT | Governs third-order NLO phenomena like third-harmonic generation. | Compound 7c displayed a second hyperpolarizability of 4.314 × 10⁻³⁵ esu. nih.gov |

Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), can be calculated as a function of temperature using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations. researchgate.net These calculations provide fundamental data on the stability and energy of the molecule.

For the related compound 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, thermodynamic properties were calculated at various temperatures using the B3LYP/6-311G** level of theory. researchgate.net The results showed a clear correlation where the heat capacity, entropy, and enthalpy all increase with rising temperature. This is because, at higher temperatures, molecular vibrational intensities become more significant. researchgate.net Such data is valuable for understanding the compound's behavior under different thermal conditions.

| Temperature (K) | C⁰p,m (J·mol⁻¹·K⁻¹) | S⁰m (J·mol⁻¹·K⁻¹) | H⁰m (kJ·mol⁻¹) |

|---|---|---|---|

| 100.0 | 110.23 | 369.32 | 7.68 |

| 298.15 | 270.94 | 556.94 | 44.56 |

| 400.0 | 355.90 | 648.73 | 76.59 |

| 600.0 | 479.58 | 818.34 | 161.09 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. cal-tek.eu This method is instrumental in drug discovery for identifying potential therapeutic agents. cal-tek.eu For 1,2,4-triazole derivatives, molecular docking has been extensively used to investigate their potential as inhibitors of various enzymes. cal-tek.eupensoft.netresearchgate.net

The process involves preparing the 3D structures of the ligand (the triazole compound) and the target protein. cal-tek.eu A docking program, such as AutoDock Vina, then samples numerous possible conformations of the ligand within the protein's active site and scores them based on binding affinity. cal-tek.eu Lower binding energy scores typically indicate a more stable and favorable interaction.

Studies on various 1,2,4-triazole-based compounds have shown their potential to bind to the active sites of enzymes implicated in cancer and oxidative stress. pensoft.netnih.gov For example, docking studies of triazole derivatives against histone deacetylase (HDAC) enzymes have revealed that the triazole ring can act as a zinc-binding group, a crucial interaction for inhibition. researchgate.net These simulations provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. nih.gov

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). uzhnu.edu.ua In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.

A study on 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion investigated the effects of both polar and non-polar solvents on its spectroscopic properties through theoretical methods. researchgate.net Such calculations help to understand how intermolecular interactions with the solvent affect the molecule's electronic structure, stability, and reactivity. For instance, in GIAO NMR calculations, incorporating a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) can improve the accuracy of the predicted chemical shifts by accounting for solvent-solute interactions. uzhnu.edu.ua

Coordination Chemistry and Ligand Design Incorporating 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Moieties

Ligand Properties of 1,2,4-Triazole (B32235) Derivatives

The coordination behavior of 1,2,4-triazole derivatives, including 3-methyl-5-phenyl-1H-1,2,4-triazole, is fundamentally dictated by the presence of three nitrogen atoms within the five-membered aromatic ring. These nitrogen atoms possess lone pairs of electrons, making them potential donor sites for coordination with metal ions.

Nitrogen Donor Capabilities and Coordination Modes (Neutral, Anionic, Cationic)

The 1,2,4-triazole ring offers a variety of coordination possibilities through its nitrogen atoms. As neutral ligands, 1,2,4-triazole derivatives can coordinate to a metal center through one of their nitrogen atoms, typically in a monodentate fashion. The specific nitrogen atom involved in coordination can be influenced by steric and electronic factors of the substituents on the triazole ring.

Deprotonation of the N1-H proton of the triazole ring results in the formation of a 1,2,4-triazolate anion. This anionic ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously through its N1 and N2 or N1 and N4 atoms. This bridging capability is a hallmark of 1,2,4-triazole chemistry and is crucial for the formation of polynuclear complexes and coordination polymers. While less common, coordination of a protonated, cationic form of the triazole ring is also conceivable under specific acidic conditions.

Multi-Dentate Ligand Architectures (Chelating, Bridging)

The versatility of 1,2,4-triazole derivatives extends to their ability to form multi-dentate ligand architectures. The most prevalent of these is the bridging mode, where the deprotonated triazolate anion links two metal centers, often leading to the formation of extended one-, two-, or three-dimensional structures. mdpi.com This N1,N2-bridging is a key feature in the construction of polynuclear clusters. researchgate.netresearchgate.net

Furthermore, by introducing appropriate functional groups onto the triazole ring, chelating ligands can be designed. For instance, a substituent with a donor atom positioned to form a stable five- or six-membered ring with the metal ion upon coordination through a triazole nitrogen atom would result in a bidentate or polydentate chelating ligand. This approach allows for the synthesis of stable mononuclear complexes with well-defined geometries.

Synthesis and Characterization of Metal Complexes

The reaction of this compound and its derivatives with various transition metal salts under appropriate conditions leads to the formation of a wide array of coordination complexes. The resulting structures and properties are highly dependent on the metal ion, the ligand-to-metal ratio, the counter-anion, and the reaction solvent.

Formation of Transition Metal Complexes (e.g., Palladium, Copper, Iridium)

Palladium Complexes: Palladium(II) complexes bearing 1,2,4-triazole-based N-heterocyclic carbene ligands have been synthesized and characterized. researchgate.net The coordination of these ligands can be either monodentate or bidentate, depending on the substituents on the triazole ring. researchgate.net These complexes have shown catalytic activity in cross-coupling reactions. researchgate.net

Copper Complexes: Copper(II) complexes with substituted 1,2,4-triazole ligands have been prepared and studied for their magnetic and catalytic properties. rsc.org For example, the reaction of 3-methyl-5-pyridin-2-yl-1,2,4-triazole with copper(II) acetate yields both binuclear and mononuclear complexes depending on the stoichiometry. rsc.org A novel binuclear copper(II) complex with a triazole-based ligand has been shown to exhibit weak antiferromagnetic coupling between the copper centers and possess nuclease activity. nih.gov The deprotonated triazole ligand can facilitate different coordination geometries, with some copper complexes adopting a square planar geometry. researchgate.net

Iridium Complexes: Cationic iridium(III) complexes containing phenyl-triazole type cyclometalating ligands have been synthesized for applications in organic light-emitting diodes (OLEDs). These complexes often exhibit high phosphorescence quantum yields. The emission color of these complexes can be tuned by modifying the substituents on the triazole ligand.

Polynuclear Complex Formation

A significant feature of 1,2,4-triazole coordination chemistry is the propensity to form polynuclear complexes. The bridging nature of the deprotonated triazolate ligand is instrumental in linking multiple metal centers together. researchgate.net This can result in the formation of discrete polynuclear clusters, such as binuclear, trinuclear, or tetranuclear complexes, as well as extended coordination polymers. mdpi.comresearchgate.net The magnetic properties of these polynuclear complexes are of particular interest, as the triazole bridge can mediate magnetic exchange interactions between the metal ions. nih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of metal complexes incorporating this compound and its derivatives relies on a combination of spectroscopic and structural techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the triazole ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon complexation provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the triazole protons and carbons upon coordination can elucidate the binding mode of the ligand.

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which are often responsible for the color of the complexes.

Structural Analysis:

Below is an interactive data table summarizing the characterization data for a representative 1,2,4-triazole derivative and its metal complex, based on available literature for analogous systems.

| Compound/Complex | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |

| Ligand: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 5.83 (s, 2H, NH2), 7.51-8.06 (m, 5H, Ar-H), 13.97 (s, 1H, SH) | Not specified | Not specified |

| Complex: Ni(II) complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Downfield shift of NH2 signal, disappearance of SH signal | Not specified | Shift in C=N and N-N vibrations |

Biological Activity and Structure Activity Relationships of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogs

Antimicrobial Efficacy

Derivatives of 3-methyl-5-phenyl-1H-1,2,4-triazole have been extensively studied for their effectiveness against a variety of microbial pathogens, demonstrating notable antibacterial and antifungal properties.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A number of studies have highlighted the potential of 1,2,4-triazole (B32235) derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. The introduction of different substituents onto the core structure has been shown to significantly influence their efficacy.

For instance, a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. tandfonline.com Several of these compounds displayed considerable activity, particularly against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. tandfonline.com The minimum inhibitory concentration (MIC) values indicated that some compounds were potent, with MICs as low as 3.91 µg/mL against M. luteus. tandfonline.com The presence of a phenyl group at the N-4 position of the triazole ring has been suggested to be important for antibacterial activity compared to alkyl or alkene substitutions. nih.gov

Furthermore, the fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazine, has yielded compounds with significant antibacterial activity. For example, novel 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine derivatives have shown promising results against pathogenic bacteria like Escherichia coli, Klebsiella pneumoniae, and Shigella species. researchgate.net Notably, analogs containing 4-methylphenyl, 4-methoxyphenyl, and chloro-substituted phenyl moieties demonstrated activity comparable or superior to standard antibiotics like Streptomycin and Neomycin. researchgate.net

Table 1: Antibacterial Activity of this compound Analogs

| Compound/Analog | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-5-{[(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | M. luteus ATCC 10240 | 3.91-31.25 | - | - | tandfonline.com |

| "" | B. subtilis ATCC 6633 | 15.63-62.5 | - | - | tandfonline.com |

| "" | S. aureus ATCC 25923 | 15.63-125 | - | - | tandfonline.com |

| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-methylphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | K. pneumoniae | Significant | researchgate.net |

| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-methoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | S. dysenteriae | Significant | researchgate.net |

| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | S. flexneri | Significant | researchgate.net |

Antifungal Activity against Fungal Pathogens

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, and analogs of this compound are no exception to this potential. nih.gov Research has demonstrated that modifications to this core structure can lead to potent antifungal agents.

Studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising activity against yeast-like fungi. researchgate.net The introduction of various substituents through the formation of Schiff bases and subsequent cyclization to thiazolidinones has been a successful strategy in developing compounds with antifungal properties. researchgate.net

The structure-activity relationship in this context also points to the importance of the substituents on the phenyl ring. For example, the introduction of two chlorine atoms to the phenyl moiety has been shown to have a distinct effect on antifungal activity, with the position of substitution being critical. A 2,4-dichlorophenyl analog showed a slight increase in activity, whereas a 3,4-dichlorophenyl analog led to a notable reduction. nih.gov This highlights the sensitivity of the biological activity to the specific electronic and steric environment of the molecule.

Table 2: Antifungal Activity of this compound Analogs

| Compound/Analog | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Yeast-like fungi | Promising | researchgate.net |

| 2,4-Dichlorophenyl analog | Various fungi | Slightly increased | nih.gov |

| 3,4-Dichlorophenyl analog | Various fungi | Notably reduced | nih.gov |

| 4-Monochlorophenyl analog | Various fungi | Reduced | nih.gov |

Anticancer Potential

The quest for novel anticancer agents has led to the investigation of 1,2,4-triazole derivatives, with several analogs of this compound demonstrating significant in vitro cytotoxic activity against various cancer cell lines.

In vitro Cell Line Growth Inhibition Studies

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. For instance, novel 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones have shown promising cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov

Structure-activity relationship studies have provided insights into the features that contribute to anticancer efficacy. In one series of compounds, the presence of a 2,4-dichloro substitution on the phenyl ring resulted in potent activity against HeLa cells. nih.gov Another study on 1,2,3-triazole-containing derivatives noted that the presence of a phenyl ring was crucial for activity against A549 lung cancer cells, with its replacement by a naphthyl group leading to a loss of activity. nih.gov Furthermore, the introduction of a methyl group at the para position of the phenyl ring was found to slightly enhance the cytotoxic potential. nih.gov

Table 3: In vitro Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10a) | MCF-7 | 6.43 | nih.gov |

| "" | HeLa | 5.6 | nih.gov |

| "" | A549 | 21.1 | nih.gov |

| 1,4-Bis(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10b) | MCF-7 | 10.2 | nih.gov |

| "" | HeLa | 9.8 | nih.gov |

| "" | A549 | 16.5 | nih.gov |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7a) | HeLa | >50 | nih.gov |

| 1-(4-Bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7d) | HeLa | 11.2 | nih.gov |

| 1-(2,4-Dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7e) | HeLa | 8.9 | nih.gov |

Exploration of Selective Cytotoxicity

A critical aspect in the development of anticancer drugs is their selectivity towards cancer cells over normal, healthy cells. Some analogs of this compound have been evaluated for their safety profile on normal cell lines.

In one study, the synthesized 1,2,4-triazole derivatives were tested on the MRC-5 normal cell line. The results indicated that most of the compounds exhibited proper selectivity, being more toxic to cancerous cell lines than to the normal cell line. nih.gov This selectivity is a crucial parameter for the potential development of these compounds as therapeutic agents. Similarly, studies on itraconazole (B105839) derivatives, which contain a triazole moiety, have shown a degree of selectivity towards pathogens and cancer cells over human fibroblasts. acs.org

Other Pharmacological Activities

Beyond their antimicrobial and anticancer properties, analogs of this compound have been explored for other pharmacological activities, including anti-inflammatory and anticonvulsant effects.

Research into 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has revealed significant anti-inflammatory activity in animal models. nih.gov Certain derivatives demonstrated potency comparable or even superior to standard anti-inflammatory drugs like Indomethacin (B1671933) and Celecoxib (B62257), and importantly, they did not exhibit ulcerogenic activity. nih.gov

The 1,2,4-triazole nucleus is also a key feature in several anticonvulsant drugs. nih.gov Studies on 7-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines have shown that these compounds possess anticonvulsant properties. nih.gov Specifically, a derivative with a heptyloxy group at the 7-position, 7-(heptyloxy)-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, exhibited potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov The lipophilic nature of the substituents at the 7th position is thought to aid in crossing the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov

Anti-inflammatory Effects

Derivatives of the 1,2,4-triazole ring system have demonstrated notable anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

One study investigated a series of 1,2,4-triazole-pyrazole hybrids and found that compound 7 , identified as 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, exhibited a high selectivity index for COX-2 over COX-1. nih.gov This compound was found to be four times more effective than the reference drug celecoxib in in-vitro assays. nih.gov In a carrageenan-induced rat paw edema model, this derivative also showed the most significant anti-inflammatory activity. nih.gov

Another study focused on 1,3,5-triphenyl-1,2,4-triazole derivatives and identified a compound with potent anti-inflammatory and antioxidant effects that provided neuroprotection in a rat model of ischemic stroke. nih.gov The anti-inflammatory action was linked to the inhibition of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, research into 1,2,4-triazole derivatives containing a methylsulfonylphenyl group has been conducted to explore their COX inhibitory activity. nuft.edu.ua Some of these hybrids have shown potent and selective inhibition of COX-2. nih.gov For instance, certain quinolone-1,2,4-triazole hybrids demonstrated greater potency in inhibiting COX-2 than celecoxib. nih.gov

A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives also showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds being equipotent or more potent than indomethacin and celecoxib and lacking ulcerogenic activity.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-1/COX-2 | IC50 (COX-1) = 593.5 µM; IC50 (COX-2) = 21.53 µM | nih.gov |

| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine | Inflammation (in vivo) | Notable activity in carrageenan-induced paw edema assay | nih.gov |

| Quinolone-1,2,4-triazole hybrids (33a, 33b, 33c) | COX-2/5-LOX | IC50 (COX-2) = 7.25–8.48 nM; IC50 (5-LOX) = 5.43 µM (for 33a) | nih.gov |

Antiviral Properties

The 1,2,4-triazole nucleus is a key component of several established antiviral drugs, such as ribavirin. mdpi.com Consequently, numerous studies have explored the antiviral potential of novel 1,2,4-triazole derivatives against a range of viruses. nuft.edu.ua

One area of focus has been the development of HIV-1 capsid (CA) inhibitors. A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed and synthesized, with several analogs demonstrating potent anti-HIV-1 activity. nih.govnih.gov For instance, compound 6a-9 from this series showed an EC50 value of 3.13 µM. nih.govnih.gov These compounds are believed to exert their effect in both the early and late stages of HIV-1 replication by directly interacting with the CA protein. nih.govnih.gov

Other studies have investigated the antiviral activity of 1,2,4-triazole derivatives against other viruses. For example, certain 5-[(3′-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were evaluated for their activity against Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). mdpi.com While most showed limited activity, one derivative displayed moderate anti-JEV effects. mdpi.com

More recently, with the emergence of new viral threats, research has expanded to viruses like Chikungunya (CHIKV) and SARS-CoV-2. Two 1,4-disubstituted-1,2,3-triazole derivatives showed promising antiviral activity against CHIKV by interfering with different stages of the viral replication cycle. nih.gov Similarly, 1,2,3-triazole-benzofused hybrids have been investigated as potential inhibitors of the SARS-CoV-2 omicron spike protein. nih.gov

| Compound Series | Virus | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives (e.g., 6a-9) | HIV-1 | EC50 = 3.13 µM | nih.govnih.gov |

| 1,4-disubstituted-1,2,3-triazole derivatives | Chikungunya virus (CHIKV) | Promising antiviral activity | nih.gov |

| 1,2,3-triazole-benzofused hybrids | SARS-CoV-2 Omicron | Docking scores from -7.90 to -8.66 Kcal/mol | nih.gov |

| Hybrid 1,2,3-triazole, naphthoquinone and phthalimide (B116566) compounds (4b) | Zika Virus (ZIKV) | IC50 = 146.0 µM | mdpi.com |

Mechanism of Action Studies

The biological effects of this compound analogs are mediated through various mechanisms at the molecular and cellular levels.

Inhibition of Key Biological Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1, Acetolactate Synthetase)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A significant body of research has identified 1,2,4-triazole derivatives as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol. Overactivity of this enzyme is implicated in metabolic disorders like type 2 diabetes and obesity. nih.govmdpi.com

Specifically, 4-methyl-5-phenyl-(1,2,4)-triazoles have been identified as selective inhibitors of 11β-HSD1, demonstrating activity both in vitro and in vivo. nih.gov Docking studies of adamantane-linked 1,2,4-triazole derivatives into the active site of 11β-HSD1 have shown binding affinities comparable to known potent inhibitors. researchgate.netuzh.ch The inhibitory activity of these compounds makes them promising candidates for the treatment of metabolic diseases. mdpi.com

Acetolactate Synthetase (ALS): ALS, also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants, fungi, and bacteria. It is a known target for several classes of herbicides, including triazolopyrimidines. researchgate.net The inhibition of ALS by these compounds disrupts the production of essential amino acids, leading to growth inhibition. While much of the research has been in the context of herbicides, the inhibition of fungal ALS by triazole derivatives also represents a potential antifungal strategy. researchgate.net

Interference with Cellular Processes and Targets

Beyond specific enzyme inhibition, 1,2,4-triazole derivatives can interfere with various cellular processes. Studies have shown that certain derivatives can inhibit cancer cell migration and the growth of tumor spheroids. nih.gov For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to inhibit the migration of all tested cancer cell lines and exhibited relative selectivity towards cancer cells. nih.gov

Other research has demonstrated that some 3,4,5-trisubstituted-1,2,4-triazole derivatives exhibit antiproliferative activity against human lung cancer cells by inducing apoptosis. benthamdirect.com This effect was linked to a slight inhibition of matrix metalloproteinase-9 (MMP-9). benthamdirect.com The ability of the 1,2,4-triazole nucleus to act as a pharmacophore that can interact with various biological receptors through hydrogen bonding contributes to its capacity to modulate these cellular activities. nih.gov

Modulation of Biosynthetic Pathways (e.g., Ergosterol (B1671047) Biosynthesis)

A well-established mechanism of action for many antifungal triazole compounds is the inhibition of ergosterol biosynthesis. researchgate.netacs.org Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. acs.org

The primary target for these triazole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes a key step in the conversion of lanosterol to ergosterol. nih.govacs.org By binding to the heme iron in the active site of this enzyme, triazole derivatives block the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a lack of ergosterol. nih.govacs.org Studies on various triazole derivatives have confirmed their ability to inhibit ergosterol production in susceptible fungi and have shown that this inhibition is correlated with the downregulation of the ERG11 gene, which encodes for CYP51. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound analogs. Research has shown that modifications at various positions of the triazole and phenyl rings can significantly influence their biological activity.

For anti-inflammatory 1,2,4-triazole derivatives that target COX enzymes, the nature and position of substituents on the phenyl rings are critical for both potency and selectivity. For instance, in a series of diaryl-substituted 1,2,4-triazoles, the presence of specific groups can lead to dual inhibition of COX-2 and 5-lipoxygenase (LOX-5). mdpi.com

In the context of antiviral activity, SAR studies of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors revealed that substitutions on the phenyl ring at different positions systematically affected their antiviral potency. nih.govnih.gov

Regarding the inhibition of 11β-HSD1, SAR studies on 4-methyl-5-phenyl-(1,2,4)-triazoles have been conducted to understand the structural requirements for potent and selective inhibition. nih.gov Similarly, for antifungal triazoles targeting ergosterol biosynthesis, the nature of the side chain attached to the triazole ring plays a significant role in determining the antifungal spectrum and potency. The replacement of the photoisomerisable trans-diene bridge of PBB3 with a 1,2,3-triazole moiety in the development of tau protein ligands demonstrated that while these derivatives could visualize Aβ plaques, they were less effective at detecting neurofibrillary tangles. nih.govrsc.org

Impact of Substituent Modifications on Biological Potency

The biological potency of this compound analogs is significantly influenced by the nature, position, and number of substituents on the phenyl ring and the triazole core. Research has demonstrated that modifications to this scaffold can enhance or diminish activity against various biological targets, including microbes and cancer cell lines.

Studies on the antimicrobial properties of 1,2,4-triazole derivatives have revealed clear structure-activity relationships (SAR). For instance, in a series of 1-(phenyl)-3-(2H- mdpi.comresearchgate.netnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the nature of the substituent on the phenyl ring was found to directly impact the level of antibacterial and antifungal activity. The observed trend for activity was an increase in the following order of substitution at the 4-position of the phenyl ring: Bromo > Chloro > Hydrogen. mdpi.com This suggests that electron-withdrawing groups at this position can enhance antimicrobial potency.

Further investigations into 4-amino-5-aryl-4H-1,2,4-triazole derivatives showed that compounds with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole exhibited the highest antibacterial activity, comparable to the standard drug ceftriaxone. nih.gov Analogs with 4-chloro and 4-bromo substituents also demonstrated good activity. nih.gov Similarly, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of 4,5-disubstituted 1,2,4-triazole-3-thiones increased their antibacterial potency against Gram-positive bacteria. nih.gov

In the context of anticancer activity, the position of substituents on the phenyl ring is crucial. For a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives, ortho-substituted compounds on the phenyl ring (e.g., 2-methoxy, 2-hydroxy, 2-chloro) displayed superior cytotoxic activity compared to their meta- and para-substituted counterparts. nih.gov Interestingly, an increase in the number of substituents on the phenyl ring led to a decrease in activity; disubstituted derivatives showed diminished cytotoxicity compared to monosubstituted ones. nih.gov

The following table summarizes the impact of various substituents on the biological potency of 1,2,4-triazole analogs based on reported research findings.

| Compound Series | Biological Activity | Favorable Substituents | Unfavorable Substituents | Key Findings |

| 1-(Phenyl)-3-(2H- mdpi.comresearchgate.netnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-diones mdpi.com | Antibacterial/Antifungal | 4-Bromo, 4-Chloro on phenyl ring | Unsubstituted phenyl | Halogenation at the 4-position of the phenyl ring enhances activity. |

| 4-Amino-5-aryl-4H-1,2,4-triazoles nih.gov | Antibacterial | 4-Trichloromethyl, 4-Chloro, 4-Bromo on phenyl ring | - | Strong electron-withdrawing groups on the phenyl ring are beneficial. |

| 4,5-Disubstituted 1,2,4-triazole-3-thiones nih.gov | Antibacterial (Gram-positive) | Electron-withdrawing chlorine on phenyl at C-5 | - | Enhances potency against specific bacterial strains. |

| 1,2,3-Triazole tethered thymol-1,3,4-oxadiazoles nih.gov | Anticancer (Cytotoxicity) | Ortho-substituents (2-OMe, 2-OH, 2-Cl) on phenyl ring | Di-substitution (e.g., 2,4-diCl) | Positional and number of substituents are critical for activity. |

Identification of Pharmacophoric Features for Enhanced Activity

The identification of key pharmacophoric features is essential for designing more potent and selective this compound analogs. A pharmacophore represents the crucial spatial arrangement of molecular features that are necessary for biological activity.

For anti-inflammatory activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, pharmacophore modeling studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have identified a three-feature model. This model consists of two aromatic rings and one hydrogen bond acceptor. nih.govnih.govmdpi.com Docking studies suggest that these triazole derivatives can bind effectively within the COX-2 active site, indicating a preference for this isoform over COX-1. nih.govmdpi.com The triazole ring itself often acts as a critical pharmacophoric element.

In the realm of antifungal agents, the 1,2,4-triazole moiety is a well-established pharmacophore that targets the enzyme 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. mdpi.com Molecular docking studies of 1,2,4-triazole derivatives containing amino acid fragments have shown a strong binding affinity to CYP51. mdpi.com This interaction is a cornerstone of the antifungal activity of many triazole-based drugs.

For anticancer applications, specific pharmacophoric features have been identified for activity against various cancer cell lines. For instance, in a series of 1,2,4-triazole derivatives designed as anti-breast cancer agents, specific pharmacophore sites were identified, though not detailed in the abstract. researchgate.net In another study on anti-tumor 1,2,4-triazole derivatives, compound HB5, which was highly selective against Hep G2 cancer cells, was found to inhibit EGFR tyrosine kinase activity. pensoft.net This suggests that the ability to interact with the EGFR kinase domain is a key pharmacophoric requirement for the observed anticancer effect. The molecule's structure allows it to induce apoptosis and arrest the cell cycle in the S and G2/M phases. pensoft.net

The table below outlines key pharmacophoric features identified for different biological activities of 1,2,4-triazole analogs.

| Biological Activity | Target | Key Pharmacophoric Features | Supporting Evidence |

| Anti-inflammatory | COX-2 | Two aromatic rings, one hydrogen bond acceptor. nih.govnih.govmdpi.com | Pharmacophore modeling and docking studies. nih.govmdpi.com |

| Antifungal | 14α-demethylase (CYP51) | 1,2,4-Triazole ring capable of binding to the enzyme's active site. mdpi.com | Molecular docking studies. mdpi.com |

| Anticancer (Hep G2) | EGFR Tyrosine Kinase | Structural motifs enabling inhibition of EGFR tyrosine kinase. pensoft.net | Enzyme inhibition assays and flow cytometry. pensoft.net |

Applications in Materials Science Utilizing 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Systems

Organic Electronics and Optoelectronics

Derivatives of 3-methyl-5-phenyl-1H-1,2,4-triazole are increasingly utilized in organic electronic devices where precise control over charge transport and energy levels is paramount. The inherent electron-deficient nature of the 1,2,4-triazole (B32235) moiety makes these compounds particularly suitable for roles requiring efficient electron transport or injection.

Electron Transport and Hole Blocking Materials in Organic Light Emitting Diodes (OLEDs, PHOLEDs)

In the architecture of Organic Light Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs), maintaining a balance of charge carriers (holes and electrons) within the emissive layer is crucial for achieving high efficiency. The 1,2,4-triazole ring is a well-established electron-deficient system, and its incorporation into organic molecules can impart excellent electron-transporting and hole-blocking properties.

Researchers have successfully synthesized iridium(III) complexes incorporating a derivative of the target compound for use in highly efficient blue PHOLEDs. One such complex, fac‐tris(1‐(2,6‐diisopropylphenyl)‐3‐methyl‐5‐phenyl‐1H‐1,2,4 triazolyl)iridium(III)) (TzIr), was developed as a blue-phosphorescent emitter. nih.gov Devices using this complex demonstrated outstanding performance, achieving a high external quantum efficiency (EQE) of 27.8% and a current efficiency of 38.7 cd/A, with excellent color purity. nih.gov The success of this material underscores the potential of this compound derivatives as ligands in phosphorescent emitters. nih.gov

Furthermore, copper(I) halide complexes using a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been developed for high-performing green-emitting OLEDs. ambeed.com These devices, which rely on thermally activated delayed fluorescence (TADF), reached a maximum external quantum efficiency of 13.4%. ambeed.com The 1,2,4-triazole derivatives often serve as the electron-transporting component in host materials, facilitating charge balance and leading to high device efficiencies.

Table 1: Performance of OLEDs Incorporating this compound Derivatives

| Device Type | Triazole-based Compound | Role | Max. External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|---|

| PHOLED | fac‐tris(1‐(2,6‐diisopropylphenyl)‐3‐methyl‐5‐phenyl‐1H‐1,2,4 triazolyl)iridium(III)) |

Emitter | 27.8% | Blue |

| TADF-OLED | [Cu(3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole)(PPh3)2X] |

Emitter | 13.4% | Green |

Applications in Organic Photovoltaic Cells

The electron-accepting properties of the 1,2,4-triazole core are also beneficial for applications in organic photovoltaic (OPV) cells. In these devices, materials are needed to facilitate the separation of excitons (electron-hole pairs) and the subsequent transport of charges to the electrodes.

While fullerenes have traditionally been used as electron transport materials in OPVs, research into non-fullerene acceptors is a major focus. youtube.com Triazole-based structural units have been widely used to construct conjugated polymers for optoelectronic applications. acs.org A versatile synthetic approach has been developed to create a diverse set of triazole-based conjugated molecules with varying electron-accepting capabilities, leading to high open-circuit voltages and efficiencies in bulk heterojunction solar cells. acs.org

In the realm of perovskite solar cells, an advanced type of OPV, derivatives of 4-phenyl-1,2,4-triazole have been synthesized as efficient hole-transporting materials (HTMs). nih.govresearchgate.net These HTMs, which feature a donor-acceptor molecular structure, facilitate effective intramolecular charge transfer. nih.gov Perovskite cells using a triazole-based HTM named TAZ-[MeOTPATh]2 achieved a high power conversion efficiency of 14.4%, comparable to the much more expensive, commonly used HTM, spiro-OMeTAD. nih.govresearchgate.net In some device architectures, pyridyl triazole derivatives can also act as an exciton (B1674681) blocking layer, preventing quenching at the interface with the electrode and improving device performance. nii.ac.jp

Development of Bipolar Materials

Bipolar materials, which possess both electron- and hole-transporting capabilities, are highly desirable for simplifying OLED device architecture and improving performance. The strategy of combining an electron-deficient unit with an electron-donating unit within the same molecule is a common approach to creating such materials.

The electron-accepting 1,2,4-triazole moiety has been paired with the electron-donating carbazole (B46965) moiety to develop high-performance bipolar host materials for PHOLEDs. manipal.eduresearchgate.net In one study, three bipolar host materials with varying ratios of 1,2,4-triazole to carbazole were developed. manipal.edu By grafting the 1,2,4-triazole unit onto a biphenyl (B1667301) bridge connected to carbazole, researchers created materials with high triplet energies, which is essential for hosting blue phosphorescent emitters. manipal.edu A device using one of these hosts, STzDCz, achieved a maximum external quantum efficiency of 25.0% for blue emission and 20.3% for green emission. manipal.edu Another novel bipolar host material, PPHCZ, was synthesized by linking a 3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole moiety with a carbazole moiety. researchgate.net This material exhibited a high triplet energy level (3.01 eV) and was used to fabricate efficient blue and green PHOLEDs. researchgate.net

Table 2: Bipolar Host Materials Based on 1,2,4-Triazole for PHOLEDs

| Bipolar Host Material | Triazole/Carbazole Ratio | Max. EQE (Blue) | Max. EQE (Green) |

|---|---|---|---|

| DTzSCz | 2:1 | - | - |

| DTzDCz | 2:2 | - | - |

| STzDCz | 1:2 | 25.0% | 20.3% |

| PPHCZ | 1:1 | - | - |

Advanced Functional Materials

Beyond optoelectronics, the structural features of this compound and its isomers lend themselves to the creation of other advanced materials, including liquid crystals and components for optical technologies.

Liquid Crystalline Displays

The incorporation of heterocyclic rings into molecular structures is a key strategy for designing new liquid crystalline (LC) materials. manipal.eduresearchgate.net The introduction of heteroatoms and the resulting changes in molecular shape, polarity, and polarizability can lead to novel mesomorphic properties. cnrs.frarid.my Although five-membered rings like 1,2,4-triazole are not perfectly linear, which can disfavor the formation of liquid crystal phases, their derivatives have been successfully designed as mesogenic materials. cnrs.fr